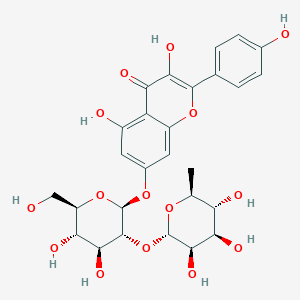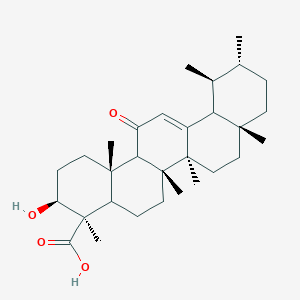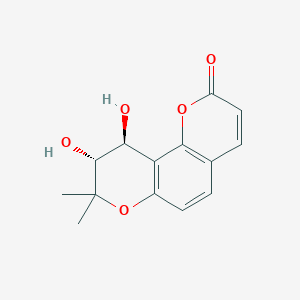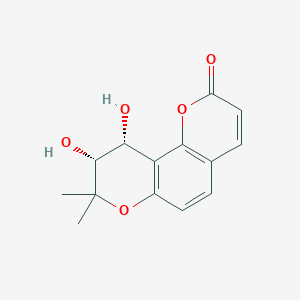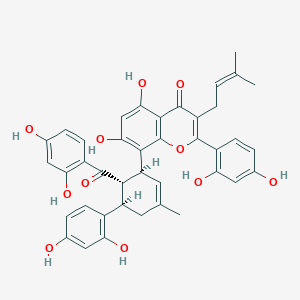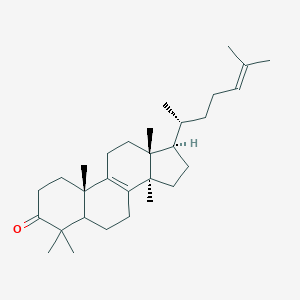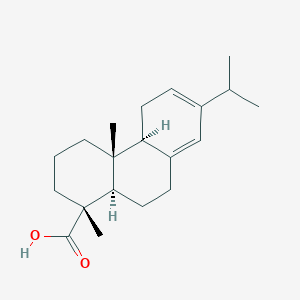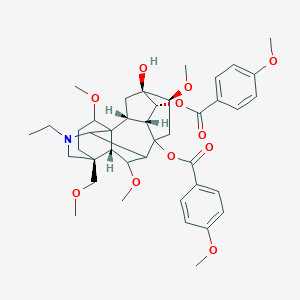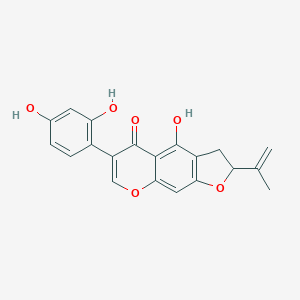
Lupinisoflavone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lupinisoflavone A (Lup A) is a naturally occurring isoflavone, which is found in the seeds of Lupinus albus L. plant. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Due to its potential therapeutic properties, Lup A has attracted significant attention from researchers in recent years.
Wissenschaftliche Forschungsanwendungen
Isoflavonoid Composition and Potential Biological Activities
- Isoflavonoids in Lupinus albus Roots : Lupinisoflavones, including Lupinisoflavone A, have been identified in white lupin roots. These compounds have unique structural features, such as dihydrofurano-isoflavone and pyrano-isoflavone structures, which may have implications for their biological activities (Tahara et al., 1989).
Antifungal Properties
- Fungitoxic Activities : Research indicates that Lupinisoflavones, including Lupinisoflavone A, exhibit fungitoxic properties. This suggests a potential application in plant protection or antifungal therapies (Tahara et al., 1984).
Plant-Soil Interactions
- Role in Plant-Soil Microbe Interactions : Studies have shown that Lupinisoflavones can be present in root exudates, indicating their potential role in plant-soil microbe interactions, possibly affecting nutrient uptake or plant defense mechanisms (Wojtaszek et al., 1993).
Stereochemical Analysis
- Stereochemical Studies : Research on the stereochemistry of dihydrofurano-isoflavones like Lupinisoflavone A has been conducted, which is crucial for understanding their biological activity and potential pharmaceutical applications (Tahara et al., 1987).
Antifungal Agent Role
- Pre-infectional Antifungal Agent : Evidence suggests that Lupinisoflavone A and related isoflavones may act as pre-infectional resistance factors in plants, contributing to natural plant defense mechanisms against fungal infections (Harborne et al., 1976).
Biochemical Pathways and Metabolism
- Biochemical Pathways in Plants : Further investigations have revealed the presence of various isoflavonoids, including Lupinisoflavone A, in lupin roots. This helps in understanding the complex biochemical pathways and metabolism of isoflavonoids in plants (Tahara et al., 1990).
Mycorrhizal Fungi Inhibition
- Inhibitory Effect on Mycorrhizal Fungi : Lupinisoflavone A and related compounds have been shown to inhibit the development of hyphal structures in mycorrhizal fungi, which could be significant in understanding plant-microbe interactions (Akiyama et al., 2010).
Isoflavone Modification by Fungi
- Fungal Metabolism of Isoflavones : Research has shown that fungi can modify isoflavones like Lupinisoflavone A, which could have implications for both plant pathology and the development of fungal-resistant plant varieties (Tahara et al., 1985).
Eigenschaften
CAS-Nummer |
93373-45-6 |
|---|---|
Produktname |
Lupinisoflavone A |
Molekularformel |
C20H16O6 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
6-(2,4-dihydroxyphenyl)-4-hydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H16O6/c1-9(2)15-6-12-16(26-15)7-17-18(19(12)23)20(24)13(8-25-17)11-4-3-10(21)5-14(11)22/h3-5,7-8,15,21-23H,1,6H2,2H3 |
InChI-Schlüssel |
DOGAHANJPKBCGB-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |
Kanonische SMILES |
CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |
melting_point |
189-191°C |
Physikalische Beschreibung |
Solid |
Synonyme |
(+)-Lupinisoflavone A; (+)-6-(2,4-Dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



